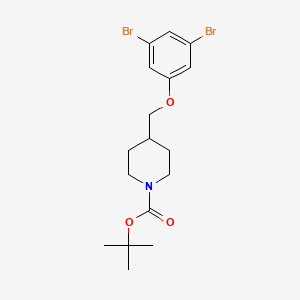

1-(N-Boc-Piperidin-4-ylmethoxy)-3,5-dibromobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Complex Molecules

The compound has been instrumental in the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, highlighting its role in the development of pharmaceuticals. The synthesis process involves protecting 4-piperidinecarboxylate, reducing it to give N-boc-4-hydroxymethylpiperidine, and then performing substitution reactions to yield the title compound (Zhuang Wei et al., 2010).

Nitrogen-containing Compounds

The reactions of N-Boc-piperidin-4-one with aromatic aldehydes afford nitrogen-containing 1,5-diketones, showcasing the compound's versatility in forming structures like aza derivatives of tricyclo[7.3.1.02,7]-tridecanone system underlying naturally occurring limonoids. This demonstrates its potential in synthetic organic chemistry and the development of new materials (T. I. Akimova et al., 2015).

Development of Dendrimers

The synthesis of novel dendritic G-2 melamines comprising piperidine motifs as key linkers and 4-(n-octyloxy)aniline as a peripheral unit from 4-amino-1-(tert-butoxycarbonyl)piperidine highlights its application in the development of advanced materials. These dendrimers self-assemble in the solid state, showing promise for various applications, including drug delivery and materials science (Carmen Sacalis et al., 2019).

Piperidine Derivatives as Corrosion Inhibitors

The study on the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron indicates its potential in materials science, particularly in protecting metals from corrosion. This application is significant for the chemical industry, highlighting the compound's versatility beyond pharmaceuticals (S. Kaya et al., 2016).

作用機序

Target of Action

Similar compounds such as n-boc-piperidine-4-boronic acid pinacol ester are often used in the synthesis of various pharmaceutical agents, suggesting that the compound may interact with a wide range of biological targets.

Mode of Action

Compounds with similar structures are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound might play a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Pharmacokinetics

Similar compounds such as n-boc-piperidine-4-boronic acid pinacol ester are often used in drug synthesis, suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Compounds with similar structures have been used in the synthesis of specific bradycardic agents , suggesting that they may have a role in modulating heart rate.

Action Environment

Similar compounds are often stored at 2-8°c , suggesting that temperature might play a role in maintaining the stability of the compound.

特性

IUPAC Name |

tert-butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23Br2NO3/c1-17(2,3)23-16(21)20-6-4-12(5-7-20)11-22-15-9-13(18)8-14(19)10-15/h8-10,12H,4-7,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYHCQLOMWOCOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC(=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682173 |

Source

|

| Record name | tert-Butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-16-9 |

Source

|

| Record name | 1-Piperidinecarboxylic acid, 4-[(3,5-dibromophenoxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(3,5-dibromophenoxy)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)

![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)